MRS-1706

Description

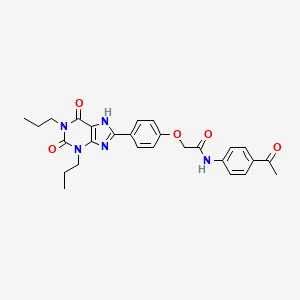

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O5/c1-4-14-31-25-23(26(35)32(15-5-2)27(31)36)29-24(30-25)19-8-12-21(13-9-19)37-16-22(34)28-20-10-6-18(7-11-20)17(3)33/h6-13H,4-5,14-16H2,1-3H3,(H,28,34)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUCFFYOQOJLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408687 | |

| Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264622-53-9 | |

| Record name | N-(4-Acetylphenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264622-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MRS-1706 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRS-1706 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEE5LME5K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MRS-1706: A Technical Guide to its Mechanism of Action as a Selective A₂B Adenosine Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of MRS-1706, a potent and selective inverse agonist of the A₂B adenosine receptor (A₂B AR). This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B AR and serves as a lead compound for the development of therapeutics targeting this receptor. This document details the binding affinity and functional potency of this compound, outlines the core signaling pathway it modulates, and provides comprehensive protocols for key experimental assays used in its characterization.

Introduction to this compound and the A₂B Adenosine Receptor

This compound, with the IUPAC name N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that has been identified as a highly potent and selective antagonist at the human A₂B adenosine receptor.[1][2] The A₂B AR is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine. Unlike the other adenosine receptor subtypes (A₁, A₂A, and A₃), the A₂B AR is considered a low-affinity receptor, typically activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3]

The A₂B AR is coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is implicated in a variety of physiological and pathological processes, including vasodilation, inflammation, and fibrosis. Notably, studies have demonstrated that this compound not only blocks the effects of A₂B AR agonists but also reduces the basal, agonist-independent activity of the receptor, classifying it as an inverse agonist.[1][5] This property makes it a particularly effective tool for probing the constitutive activity of the A₂B AR. Furthermore, this compound has been shown to inhibit the release of pro-inflammatory interleukins, highlighting its anti-inflammatory potential.[1]

Quantitative Data: Binding Affinity and Functional Potency

The selectivity and potency of this compound are demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The significantly lower Ki value for the A₂B AR compared to the other subtypes underscores its high selectivity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference(s) |

| Human A₂B | 1.39 | [2][5][6][7] |

| Human A₁ | 157 | [5][6][7] |

| Human A₂A | 112 | [5][6][7] |

| Human A₃ | 230 | [5][6][7] |

Signaling Pathway of the A₂B Adenosine Receptor and Inhibition by this compound

The canonical signaling pathway of the A₂B adenosine receptor involves its activation by adenosine, leading to a conformational change that facilitates the coupling and activation of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response. This compound, as an inverse agonist, binds to the A₂B receptor and stabilizes it in an inactive conformation, thereby preventing both agonist-induced and basal Gs protein activation and subsequent cAMP production.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary types of in vitro assays: radioligand binding assays to determine its affinity and selectivity for the A₂B receptor, and functional assays to measure its effect on downstream signaling, such as cAMP accumulation.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human A₂B adenosine receptor.

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor.

-

Radioligand: [³H]DPCPX or another suitable A₂B AR radioligand.

-

This compound

-

Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 400 µM).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following in order:

-

25 µL of assay buffer (for total binding) or the non-specific binding control.

-

25 µL of the radioligand at a concentration near its Kd.

-

50 µL of the cell membrane preparation (protein concentration optimized for the receptor).

-

25 µL of the this compound dilution or vehicle control.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

-

HEK-293 cells stably expressing the human A₂B adenosine receptor.

-

Cell culture medium (e.g., EMEM F-12) with 10% fetal calf serum and 1% L-Glutamine.[5]

-

Assay medium: EMEM-F12 with 25 mM HEPES, pH 7.4.[5]

-

Phosphodiesterase inhibitor: Rolipram (e.g., 30 µM).[5]

-

A₂B AR agonist: NECA (e.g., 10 µM).[5]

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the HEK-293 A₂B AR cells into a 96-well plate (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

-

On the day of the assay, wash the cells three times with 200 µL of assay medium.[5]

-

Pre-incubate the cells with assay medium containing the phosphodiesterase inhibitor and varying concentrations of this compound for 15 minutes at 37°C.[5]

-

Add the A₂B AR agonist (NECA) to stimulate cAMP production and incubate for an additional 15 minutes at 37°C.[5]

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the plate reader.

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an A₂B adenosine receptor antagonist like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

MRS-1706: A Technical Guide to its Adenosine A2B Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a potent and highly selective inverse agonist for the human adenosine A2B receptor (A2BAR). Its ability to differentiate the A2B subtype from other adenosine receptors (A1, A2A, and A3) has made it a critical tool in pharmacological research. This document provides a comprehensive technical overview of the selectivity profile of this compound, including its binding affinities, functional activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Introduction

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are integral in a multitude of physiological processes. The A2B receptor, in particular, is distinguished by its lower affinity for the endogenous ligand adenosine, becoming activated under conditions of significant cellular stress or injury, such as ischemia and inflammation. The development of selective ligands like this compound has been pivotal in elucidating the specific roles of the A2BAR. This compound, identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, not only acts as an antagonist but also as an inverse agonist, capable of reducing the basal activity of constitutively active A2B receptors.[1][2][3]

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound is quantitatively demonstrated by its binding affinity (Ki) for the four human adenosine receptor subtypes. The data, consistently reported across multiple studies, is summarized in the table below.

| Receptor Subtype | Human A2B | Human A1 | Human A2A | Human A3 |

| Ki (nM) | 1.39 | 157 | 112 | 230 |

| Selectivity (fold) | - | ~113-fold | ~81-fold | ~165-fold |

Data compiled from multiple sources.[1][2][4][5]

The significantly lower Ki value for the A2B receptor underscores the high selectivity of this compound. This selectivity allows for the targeted investigation of A2B receptor function with minimal off-target effects at the other adenosine receptor subtypes.

Signaling Pathways

The adenosine A2B receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6][7] In some cellular contexts, the A2B receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6][8][9] As an inverse agonist, this compound can inhibit this basal signaling activity.[1][5]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. caymanchem.com [caymanchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

MRS-1706: A Technical Guide to its Affinity at Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the binding affinity of MRS-1706, a potent and selective antagonist for the adenosine A2B receptor. The information compiled herein is intended to support research and drug development efforts targeting the adenosinergic system.

Core Data: Binding Affinity of this compound

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This compound has been characterized for its affinity at human adenosine receptor subtypes.

Table 1: Ki Values of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Human A1 | 157[1][2] |

| Human A2A | 112[1][2] |

| Human A2B | 1.39[1][2] |

| Human A3 | 230[1][2] |

Experimental Protocols: Determination of Ki Values

The Ki values presented were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from its receptor.

Representative Radioligand Binding Assay Protocol

This protocol is a representative example based on standard methods for determining the affinity of ligands for adenosine receptors. Specific radioligands and tissue preparations are used for each receptor subtype.

1. Membrane Preparation:

-

Source: Tissues or cells expressing the target adenosine receptor subtype (e.g., rat brain for A1, rat striatum for A2A, or cell lines transfected with the specific human receptor subtype).

-

Procedure:

-

Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

2. Radioligand Binding Assay (Competition Assay):

-

Materials:

-

Prepared cell membranes.

-

Radioligand specific for the receptor subtype:

-

A1 Receptor: [³H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

-

A2A Receptor: [³H]-ZM241385

-

A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

-

-

Unlabeled this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase to remove endogenous adenosine).

-

Non-specific binding control (a high concentration of a standard unlabeled ligand).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, add a saturating concentration of a standard unlabeled ligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Where Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors. In some cell types, the A2B receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway.

Caption: Adenosine A2B Receptor Signaling Pathways.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki value of a compound like this compound.

References

An In-depth Technical Guide to the Inverse Agonist Activity of MRS-1706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inverse agonist activity of MRS-1706, a potent and selective antagonist for the A2B adenosine receptor (A2BAR). Inverse agonism is a pharmacological phenomenon where a ligand decreases the basal, or constitutive, activity of a receptor, an effect opposite to that of an agonist. This document details the mechanism of action of this compound, presents quantitative data on its binding and functional activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: Inverse Agonism and the A2B Adenosine Receptor

The A2B adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is known to couple primarily to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] In certain physiological and pathological conditions, GPCRs can exhibit a degree of spontaneous, agonist-independent activity, known as constitutive activity. Inverse agonists are compounds that bind to these receptors and stabilize them in an inactive conformation, thereby reducing this basal signaling. This compound has been identified as a potent inverse agonist at the human A2BAR, a property that is particularly evident in receptor systems with elevated constitutive activity.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data that characterize the interaction of this compound with adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| A2B | 1.39[1][3][4][5] |

| A1 | 157[1][4][5] |

| A2A | 112[1][4][5] |

| A3 | 230[1][4][5] |

Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (IC50) of this compound in a Yeast Growth Assay with Constitutively Active A2BAR Mutants

| A2BAR Mutant | IC50 (nM) |

| F84L | 43[4] |

| F84S | 54[4] |

| F84L/S95G | 40[4] |

| T42A | 98[4] |

| T42A/V54A | 166[4] |

| N36S/T42A | 133[4] |

IC50 values represent the concentration of this compound that inhibits 50% of the constitutive activity of the mutant receptors in a yeast growth assay. This demonstrates the inverse agonist effect of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its inverse agonist effect by binding to the A2B adenosine receptor and stabilizing its inactive state. This prevents the receptor from spontaneously coupling to Gs proteins, thereby reducing the basal activation of adenylyl cyclase and lowering intracellular cAMP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of this compound for the different adenosine receptor subtypes.

Objective: To calculate the inhibition constant (Ki) of this compound.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]DPCPX for A2B, [125I]AB-MECA for A3).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to reduce basal and agonist-stimulated cAMP levels.

Objective: To demonstrate the inverse agonist and antagonist properties of this compound by measuring intracellular cAMP levels.

Materials:

-

HEK-293 cells (or other suitable cell line) expressing the human A2B adenosine receptor.

-

This compound at various concentrations.

-

An A2BAR agonist (e.g., NECA) for antagonist activity determination.

-

Forskolin (an adenylyl cyclase activator) as a positive control.

-

Cell culture medium and supplements.

-

cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen™).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and grow to a suitable confluency.

-

To measure inverse agonist activity, treat the cells with varying concentrations of this compound in the absence of an agonist.

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of an agonist (e.g., NECA).

-

Include control wells with vehicle, agonist alone, and forskolin.

-

Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate dose-response curves to determine the IC50 of this compound for the inhibition of basal and agonist-stimulated cAMP production.

Yeast Growth Assay for Constitutively Active Receptors

This assay is particularly useful for characterizing inverse agonism in a system with high basal receptor activity.

Objective: To quantify the inverse agonist activity of this compound on constitutively active mutants (CAMs) of the A2BAR.

Materials:

-

Saccharomyces cerevisiae strain engineered to link GPCR activation to cell growth (e.g., through a HIS3 reporter gene).

-

Yeast expression vectors containing the wild-type or CAM A2BAR.

-

Yeast culture medium (with and without histidine).

-

3-Amino-1,2,4-triazole (3-AT) to inhibit background growth.

-

This compound at various concentrations.

-

Microplate reader for measuring optical density (OD).

Procedure:

-

Transform the yeast cells with the expression vectors for the A2BAR variants.

-

In a 96-well plate, inoculate the transformed yeast cells into histidine-deficient medium containing 3-AT and varying concentrations of this compound.

-

Incubate the plate at 30°C with shaking.

-

Monitor yeast growth over time by measuring the optical density at 600 nm (OD600).

-

The constitutive activity of the A2BAR mutants will promote yeast growth in the absence of an agonist.

-

The inverse agonist activity of this compound will inhibit this growth in a dose-dependent manner.

-

Generate dose-response curves to determine the IC50 of this compound for each CAM A2BAR.[1][8]

Conclusion

This compound is a valuable pharmacological tool for studying the A2B adenosine receptor. Its potent and selective inverse agonist activity makes it particularly useful for investigating the physiological and pathological roles of constitutive A2BAR signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and the A2B adenosine receptor. The ability of this compound to suppress agonist-independent receptor activity highlights its potential as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant A2BAR signaling.

References

- 1. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A yeast screening method to decipher the interaction between the adenosine A2B receptor and the C-terminus of different G protein α-subunits - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of MRS-1706: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a potent and highly selective inverse agonist of the adenosine A2B receptor (A2BR). This technical guide provides a comprehensive overview of the pharmacological function of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating the therapeutic potential of targeting the adenosine A2B receptor.

Core Function and Mechanism of Action

This compound functions primarily as a selective inverse agonist at the human adenosine A2B receptor.[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist can reduce the basal, constitutive activity of a receptor.[2] The primary mechanism of action of this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This action effectively counteracts the downstream signaling cascades initiated by adenosine binding to the A2BR.

Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[3] This effect is a direct consequence of its ability to block A2BR signaling in immune and other cell types.

Signaling Pathway of this compound

References

MRS-1706: An In-depth Technical Guide on its Antagonistic Effect on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1706 is a potent and selective inverse agonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes. Activation of the A2BR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events. This compound, by acting as an inverse agonist, not only blocks the stimulatory effect of adenosine but also reduces the basal activity of the A2BR, thereby leading to a significant reduction in cAMP levels. This technical guide provides a comprehensive overview of the effect of this compound on cAMP levels, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effect of this compound on cAMP levels from various studies.

| Cell Type/Tissue | Agonist Used (Concentration) | This compound Concentration | % Inhibition of Agonist-Stimulated cAMP Production | Reference |

| Wild-type corpus cavernosal strips | Adenosine (endogenous) | 1 µM | Significant decrease | [1] |

| HEK-293 cells expressing human A2B receptor | NECA (10 µM) | 0.1 - 5 µM | Dose-dependent | [1] |

| Yeast cells expressing CAM adenosine A2B receptors | - | 0.1 - 10000 nM | IC50 values of 43-166 nM | [1] |

Binding Affinity (Ki) of this compound for Human Adenosine Receptors: [1][2][3]

-

A2B: 1.39 nM

-

A2A: 112 nM

-

A1: 157 nM

-

A3: 230 nM

These values highlight the high selectivity of this compound for the A2B receptor.

Signaling Pathway

The following diagram illustrates the canonical adenosine A2B receptor signaling pathway and the mechanism of action of this compound.

References

Pharmacological Profile of MRS-1706: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a well-characterized pharmacological tool compound extensively used in the study of purinergic signaling. It is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR).[1][2][3][4][5] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the A2B receptor.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, presented in a format tailored for researchers and drug development professionals.

Core Pharmacological Profile

This compound is a non-xanthine derivative, specifically an anilide derivative of an 8-phenylxanthine carboxylic congener. Its primary mechanism of action is the selective blockade of the A2B adenosine receptor. This selectivity is crucial for dissecting the specific roles of the A2B receptor in complex biological systems where multiple adenosine receptor subtypes are co-expressed.

Receptor Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) for Human Receptors |

| A2B | 1.39 |

| A1 | 157 |

| A2A | 112 |

| A3 | 230 |

Data compiled from multiple sources.[1][2][4][6]

The data clearly demonstrates the high affinity and selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes.

Functional Activity

This compound functions as an inverse agonist at the A2B receptor. This means it inhibits the receptor's activity, even in the absence of an agonist. The primary signaling pathway of the A2B receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein, which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This compound effectively blocks this adenosine-mediated increase in intracellular cAMP.[1]

Signaling Pathway

The adenosine A2B receptor, upon activation by an agonist like adenosine or NECA, stimulates the Gs protein pathway. This compound acts by binding to the receptor and preventing this activation, as well as reducing any inherent basal activity of the receptor.

References

- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS-1706: A Technical Guide to its Role in the Anti-inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, essential for host defense and tissue repair. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Adenosine, a purine nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. Among these, the A2B adenosine receptor (A2BAR) is a low-affinity receptor that is significantly upregulated and activated under conditions of cellular stress and inflammation, such as hypoxia and tissue damage. Its activation has been shown to orchestrate a variety of pro-inflammatory responses in different cell types.

MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor. Its ability to block the pro-inflammatory signaling cascades initiated by adenosine binding to A2BAR has positioned it as a valuable research tool and a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the role of this compound in the anti-inflammatory response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a selective inverse agonist and antagonist at the A2B adenosine receptor.[1] In inflammatory conditions, elevated extracellular adenosine binds to A2BAR on various immune and non-immune cells, triggering downstream signaling pathways that promote the release of pro-inflammatory cytokines and mediators. This compound competitively binds to the A2BAR, preventing adenosine from activating the receptor and thereby inhibiting these pro-inflammatory signals.[2]

The A2B receptor couples to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct signaling cascades:

-

Gs-protein coupled pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]

-

Gq-protein coupled pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels and activation of Protein Kinase C (PKC).[3]

By blocking the A2BAR, this compound effectively attenuates these signaling events, leading to a reduction in the production and release of key inflammatory mediators.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound as an A2BAR antagonist has been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

| Receptor | Ki (nM) | Reference |

| A2B | 1.39 | [4][5] |

| A1 | 157 | [4][5] |

| A2A | 112 | [4][5] |

| A3 | 230 | [4][5] |

Table 2: Inhibitory Concentrations (IC50) of this compound in Functional Assays

| Assay | Cell Type | Inhibited Mediator/Process | IC50 | Reference |

| cAMP Accumulation | HEK-293 cells expressing hA2BAR | NECA-stimulated cAMP production | ~50-100 nM (estimated from dose-response curves) | [6] |

| IL-6 Release | Human Mast Cells | IL-1-induced IL-6 production | Not explicitly stated for this compound, but p38 inhibitors show efficacy in the µM range | [7][8] |

| TNF-α Release | LPS-stimulated macrophages | TNF-α production | Not explicitly stated for this compound, but related inhibitors show IC50 values in the nM to µM range | [9] |

| NF-κB Activation | Reporter cell lines | TNF-α-induced NF-κB activation | Not explicitly stated for this compound, but inhibitors of upstream pathways are effective | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[11]

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[12]

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct and a constitutively expressed Renilla luciferase control vector.[13]

-

Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.[4]

-

Pre-treatment with this compound: Replace the medium with fresh medium containing different concentrations of this compound or vehicle. Incubate for 1 hour.

-

TNF-α Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL.[10]

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

In Vivo Carrageenan-Induced Paw Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of this compound in an acute inflammatory setting.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% w/v in sterile saline)[14]

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through the inhibition of specific signaling pathways downstream of the A2B adenosine receptor. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by this compound.

A2BAR-Gq-PLC-NFAT Signaling Pathway

Activation of the A2BAR by adenosine can lead to the activation of the Gq protein, initiating a cascade that results in the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which promotes the expression of pro-inflammatory genes. This compound blocks this pathway at the receptor level.

A2BAR-Gs-cAMP-PKA Signaling Pathway

The coupling of A2BAR to Gs proteins activates the adenylyl cyclase/cAMP/PKA pathway, which can have varied effects on inflammation depending on the cell type. In some contexts, this pathway can potentiate pro-inflammatory responses. This compound also blocks this initial activation step.

A2BAR-MAPK Signaling Pathway

A2BAR activation has also been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are critical regulators of inflammatory cytokine production. By inhibiting A2BAR, this compound can prevent the activation of these pro-inflammatory kinases.

Experimental Workflow: In Vitro Macrophage Stimulation

The following diagram illustrates the workflow for the in vitro macrophage stimulation experiment described in the protocols section.

Conclusion

This compound is a highly selective and potent A2B adenosine receptor antagonist that demonstrates significant anti-inflammatory properties. By effectively blocking the activation of A2BAR, it inhibits multiple downstream signaling pathways, including the Gq/PLC/NFAT, Gs/cAMP/PKA, and MAPK cascades, which are crucial for the production of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of A2BAR antagonism in inflammatory diseases. The visualization of the signaling pathways further clarifies the mechanism of action of this compound, highlighting its precise point of intervention in the inflammatory process. Further research into the in vivo efficacy and safety of this compound and other A2BAR antagonists is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.

References

- 1. innoprot.com [innoprot.com]

- 2. benchchem.com [benchchem.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

MRS-1706: A Technical Guide to its Inhibition of Interleukin Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1706 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of inflammatory responses. Activation of the A2BAR, particularly under conditions of high adenosine concentrations often found in inflamed or hypoxic tissues, triggers a signaling cascade that results in the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8). This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, focusing on its ability to inhibit interleukin release. It consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development targeting inflammatory diseases.

Introduction to this compound and the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors and is characterized by its relatively low affinity for adenosine.[1] Consequently, it is primarily activated under pathophysiological conditions such as inflammation and hypoxia where extracellular adenosine levels are significantly elevated.[1] The A2BAR is expressed on a wide range of cell types, including mast cells, bronchial smooth muscle cells, fibroblasts, and various immune cells.[1] Its activation has been linked to the pathogenesis of several inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and fibrosis.[2]

This compound is a highly selective A2B adenosine receptor antagonist, functioning as an inverse agonist.[3][4] Its high affinity and selectivity for the A2BAR make it a valuable tool for elucidating the receptor's role in inflammatory processes and a potential therapeutic agent for diseases driven by A2BAR-mediated cytokine release.[3]

Mechanism of Action: Inhibition of Interleukin Release

Activation of the A2B adenosine receptor initiates a cascade of intracellular signaling events that culminate in the transcription and release of pro-inflammatory interleukins. This compound exerts its inhibitory effect by blocking the initial step of this cascade – the binding of adenosine to the A2BAR.

A2B Adenosine Receptor Signaling Pathways

The A2BAR couples to multiple G-proteins, primarily Gs and Gq, and can also signal through Gi. This promiscuous coupling allows for the activation of diverse downstream signaling pathways:

-

Gs-cAMP-PKA Pathway: Binding of an agonist to the A2BAR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various transcription factors, leading to increased expression of genes encoding for cytokines like IL-6.[1]

-

Gq-PLC-IP3-Ca2+ Pathway: A2BAR coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can lead to the activation of transcription factors such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[1]

-

MAPK Pathways: The A2BAR can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38. These pathways play a crucial role in regulating the expression of various inflammatory mediators, including IL-6 and IL-8.[1]

The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, leading to interleukin release, and the point of inhibition by this compound.

Quantitative Data on Interleukin Inhibition by this compound and Related A2B Antagonists

The inhibitory effects of this compound and other selective A2B receptor antagonists on interleukin release have been demonstrated in various experimental models. The following table summarizes key quantitative findings.

| Cell Type/Model | Interleukin | Stimulant | Antagonist | Antagonist Conc. | % Inhibition | Reference |

| Human Bronchial Smooth Muscle Cells | IL-6 | NECA (10 µM) | CVT-6694 | 1 µM | 96.4% | [1] |

| Human Bronchial Smooth Muscle Cells | IL-6 | NECA (10 µM) | IPDX | 10 µM | 90.4% | [1] |

| In vivo (dialysis probe) | IL-6 | NECA (10⁻⁴ M) | This compound | 10⁻⁵ M | Significant counteraction | [3] |

| Mouse Model of Pulmonary Fibrosis | IL-6 | - | CVT-6883 | - | Decreased production | [2] |

NECA (5'-N-Ethylcarboxamidoadenosine) is a potent non-selective adenosine receptor agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on interleukin release.

Cell Culture and Stimulation

Human Bronchial Smooth Muscle Cells (BSMCs)

-

Cell Culture: Primary human BSMCs are cultured in smooth muscle growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), insulin, human epidermal growth factor, human fibroblast growth factor, and gentamicin/amphotericin-B. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: For cytokine release experiments, BSMCs are seeded in 24-well plates and grown to confluence. The cells are then serum-starved for 24 hours. Following starvation, cells are pre-incubated with this compound (or other antagonists) at the desired concentrations for 30 minutes. Subsequently, the cells are stimulated with an A2B receptor agonist, such as NECA (e.g., 10 µM), for a specified period (e.g., 24 hours).

Human Mast Cells (HMC-1)

-

Cell Culture: HMC-1 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation: Cells are seeded in 24-well plates. Prior to stimulation, cells are washed and resuspended in serum-free medium. Cells are then pre-treated with this compound for 30 minutes before the addition of an agonist like NECA.

Measurement of Interleukin Release (ELISA)

The concentration of interleukins (e.g., IL-6, IL-8) in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the target interleukin overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: After washing, cell culture supernatants and standard solutions of the recombinant interleukin are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: The plates are washed again, and a biotinylated detection antibody specific for the interleukin is added and incubated for 1-2 hours.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.

-

Substrate Development: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

-

Measurement: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The concentration of the interleukin in the samples is determined by comparison to the standard curve.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on interleukin release.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the A2B adenosine receptor in inflammation. The available data strongly indicate that this compound and other selective A2BAR antagonists effectively inhibit the release of pro-inflammatory interleukins, such as IL-6 and IL-8, from various cell types. This inhibitory action is mediated through the blockade of A2BAR-initiated signaling pathways, including those involving cAMP/PKA, PLC/Ca2+, and MAPKs. The detailed experimental protocols and workflows provided in this guide offer a framework for further research into the therapeutic potential of this compound and other A2BAR antagonists in the treatment of inflammatory diseases. Further studies with more extensive quantitative data on the dose-response effects of this compound on a wider range of interleukins and in various preclinical models of inflammation are warranted to fully elucidate its therapeutic promise.

References

MRS-1706: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1706 is a highly potent and selective inverse agonist for the human A2B adenosine receptor (A2BAR). Its utility in basic research is primarily centered on its ability to discriminate A2BAR-mediated signaling pathways from those activated by other adenosine receptor subtypes (A1, A2A, and A3). This technical guide provides an in-depth overview of this compound, including its pharmacological profile, mechanism of action, and detailed protocols for its application in fundamental research, with a focus on quantifying its effects on cellular signaling and inflammatory responses.

Pharmacological Profile

This compound is a xanthine derivative, chemically identified as N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide.[1] Its primary value in research stems from its high affinity and selectivity for the A2B adenosine receptor.

Binding Affinity and Selectivity

The selectivity of this compound is a critical feature for its use in elucidating the specific role of the A2B receptor in various biological processes. It exhibits a significantly higher affinity for the human A2B receptor compared to other adenosine receptor subtypes.[2][3][4][5][6] This selectivity allows researchers to pharmacologically isolate A2BAR-dependent effects.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. A2B) |

|---|---|---|

| A2B | 1.39 | - |

| A2A | 112 | ~81-fold |

| A1 | 157 | ~113-fold |

| A3 | 230 | ~165-fold |

Data compiled from multiple sources.[2][3][4][5][6]

Inverse Agonist Activity

This compound is not a neutral antagonist but an inverse agonist.[1][3] This means that in systems with constitutive A2B receptor activity, such as cells expressing certain constitutively active mutants (CAMs), this compound can reduce the basal level of receptor signaling.[1][2] This property is particularly useful for studying receptor conformational states and the basal, ligand-independent activity of G protein-coupled receptors (GPCRs). In a yeast growth assay expressing CAM A2B receptors, this compound demonstrated inhibitory effects.[2]

Table 2: Inhibitory Concentration (IC50) of this compound in Yeast Expressing Constitutively Active A2B Receptor Mutants

| A2B Receptor Mutant | IC50 (nM) |

|---|---|

| F84L | 43 |

| F84S | 54 |

| F84L/S95G | 40 |

| T42A | 98 |

| T42A/V54A | 166 |

| N36S/T42A | 133 |

Source: MedchemExpress.[2]

Mechanism of Action

The A2B adenosine receptor is a Gs protein-coupled receptor. Its activation by an agonist (like adenosine or the synthetic agonist NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] this compound exerts its effects by competitively binding to the A2B receptor and preventing this signaling cascade. As an inverse agonist, it preferentially binds to the inactive state of the receptor, thereby reducing both agonist-stimulated and basal cAMP production.[1][2][5]

Core Research Applications & Experimental Protocols

This compound is a versatile tool used across several research domains, primarily in inflammation, immunology, and cell proliferation studies.

Investigating Inflammatory Pathways

A key application of this compound is in studying the role of A2B receptors in inflammation. A2BAR activation is known to stimulate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[3][9][10] this compound can be used to confirm that this effect is specifically mediated by the A2B receptor.

Key Experiment: Inhibition of Agonist-Induced IL-6 Release

This experiment quantifies the ability of this compound to block IL-6 secretion from cells stimulated by an adenosine receptor agonist.

Experimental Protocol: IL-6 Release Assay

-

Cell Culture : Plate cells known to express A2B receptors (e.g., cardiac fibroblasts, HaCaT keratinocytes, or kidney explants) in a suitable multi-well plate and culture until they reach desired confluency.[11][12][13]

-

Serum Starvation : Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.[13]

-

Pre-incubation with this compound : Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.[11]

-

Agonist Stimulation : Add a non-selective adenosine receptor agonist, such as NECA (e.g., final concentration of 1-20 µM), to the wells.[11][13] Include control wells with vehicle, this compound alone, and NECA alone.

-

Incubation : Incubate the plate for a predetermined period (e.g., 6, 12, or 24 hours) to allow for IL-6 production and secretion.[11][13]

-

Supernatant Collection : Carefully collect the cell culture supernatant from each well.

-

Quantification : Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[11][12][14]

-

Data Analysis : Normalize the data to the vehicle control and plot the IL-6 concentration against the concentration of this compound to determine its IC50 for inhibiting NECA-stimulated IL-6 release.

Quantifying A2B Receptor-Mediated cAMP Signaling

The most direct method to assess the functional consequences of A2B receptor modulation is to measure intracellular cAMP levels. This compound is used to demonstrate that an agonist-induced rise in cAMP is A2B-dependent.

Key Experiment: Inhibition of Agonist-Induced cAMP Accumulation

This assay measures the dose-dependent inhibition of agonist-stimulated cAMP production by this compound.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture : Seed cells expressing the A2B receptor (e.g., HEK293 cells stably expressing hA2BAR) in a 96-well or 384-well plate.[15][16]

-

Pre-treatment : Wash cells with a stimulation buffer (e.g., HBSS with HEPES and BSA). Pre-incubate the cells for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 100-500 µM) to prevent cAMP degradation.[15][16][17]

-

Antagonist Addition : Add serial dilutions of this compound or vehicle to the wells and incubate for an additional 15-30 minutes.[16][17]

-

Agonist Stimulation : Add a fixed concentration of an agonist (e.g., NECA) to stimulate the A2B receptor. Incubate for 15-60 minutes at 37°C.[15]

-

Cell Lysis : Terminate the reaction and lyse the cells using the lysis buffer provided with the cAMP assay kit.[15][16]

-

cAMP Detection : Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][18] Follow the manufacturer's protocol for adding detection reagents and reading the signal on a compatible microplate reader.

-

Data Analysis : Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the cell lysates and determine the IC50 of this compound by non-linear regression analysis of the dose-response data.

Characterizing Receptor Binding

Radioligand or fluorescent ligand binding assays are fundamental for determining the affinity (Ki) of a test compound like this compound. These are typically competition assays where this compound competes with a labeled ligand for binding to the A2B receptor.

Key Experiment: Competitive Binding Assay

This experiment determines the concentration of this compound required to displace 50% of a specific labeled ligand from the A2B receptor, allowing for the calculation of its binding affinity (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation : Prepare cell membranes from a cell line stably overexpressing the human A2B receptor (e.g., HEK293 or CHO cells).[19]

-

Assay Setup : In a 96-well plate, combine in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Serial dilutions of this compound (the competitor).

-

A fixed concentration of a suitable A2B-selective radioligand (e.g., [³H]PSB-603) at a concentration near its dissociation constant (Kd).[19]

-

The cell membrane preparation.

-

Controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).[19]

-

-

Incubation : Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[19]

-

Filtration : Terminate the reaction by rapid vacuum filtration through a filter plate (e.g., Whatman GF/B) to separate bound from free radioligand.[19][20]

-

Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

-

Quantification : Allow filters to dry, then add scintillation fluid and quantify the radioactivity in each well using a scintillation counter.[19]

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of A2B adenosine receptor function. Its high potency and, critically, its selectivity over other adenosine receptor subtypes, allow for the precise dissection of A2BAR-mediated signaling in vitro and in vivo. Its characterization as an inverse agonist further extends its utility to studies of constitutive receptor activity. The experimental protocols outlined in this guide provide a framework for employing this compound to probe its effects on cell signaling, inflammatory responses, and receptor binding, solidifying its role in advancing our understanding of purinergic signaling in health and disease.

References

- 1. ZM241385, DPCPX, MRS1706 are inverse agonists with different relative intrinsic efficacies on constitutively active mutants of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effect of Muscle-Derived Interleukin-6 and Its Involvement in Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of adenosine A2B receptors induces interleukin-6 secretion in cardiac fibroblasts via the PKC-δ–P38 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A2B Adenosine Receptor–Mediated Induction of IL-6 Promotes CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for MRS-1706: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1706 is a potent and selective inverse agonist for the adenosine A2B receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and fibrosis.[1][2][3][4] Its high affinity and selectivity for the A2BAR make it an invaluable tool for in vitro studies aimed at elucidating the receptor's function and for the development of novel therapeutics targeting A2BAR-mediated signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its antagonist activity at the A2B receptor.

Mechanism of Action

This compound functions as an inverse agonist at the A2B adenosine receptor.[1][2][4] This means that it not only blocks the binding of agonists like adenosine and its synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine) but also reduces the basal, constitutive activity of the receptor. The A2B receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting A2B receptor activity, this compound effectively blocks this adenosine-mediated increase in intracellular cAMP levels.[1][4] Furthermore, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), a downstream consequence of A2B receptor activation in various cell types.[2][3]

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its binding affinity for human adenosine receptor subtypes.

| Compound | Parameter | Human A2B Receptor | Human A1 Receptor | Human A2A Receptor | Human A3 Receptor | Assay Type |

| This compound | Ki (nM) | 1.39[1][4] | 157[1][4] | 112[1][4] | 230[1][4] | Radioligand Binding Assay |

Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity.

Signaling Pathway

The diagram below illustrates the signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

Caption: A2B receptor signaling and this compound inhibition.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

Caption: In vitro characterization workflow for this compound.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human A2B adenosine receptor.

-

Radioligand: [3H]DPCPX (a non-selective adenosine receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2B receptor antagonist (e.g., unlabeled DPCPX or this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters (e.g., GF/B).

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX (typically at or below its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This protocol determines the potency of this compound in inhibiting agonist-induced cAMP production.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human A2B adenosine receptor.

-

A2B Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

-

Cell Culture Medium: As recommended for the cell line.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Procedure:

-

Cell Seeding: Seed the HEK293-A2B cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for 15-30 minutes at 37°C. Include wells with vehicle control (e.g., DMSO).

-

Agonist Stimulation: Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration to induce a robust cAMP response) to the wells. Also include control wells with no agonist to measure basal cAMP levels.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

-